molecular formula C12H12BrNO2S B14658203 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione CAS No. 51916-24-6

2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione

Cat. No.: B14658203
CAS No.: 51916-24-6
M. Wt: 314.20 g/mol
InChI Key: PDLIPEBOTDZSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is an organic compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This compound is characterized by the presence of a bromophenyl group and two methyl groups attached to the thiazine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Substituted thiazine derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity is attributed to its ability to bind to estrogen receptors and inhibit the proliferation of cancer cells . The presence of the bromophenyl group enhances its binding affinity to these molecular targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione stands out due to its unique thiazine ring structure and the presence of both bromophenyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

51916-24-6

Molecular Formula

C12H12BrNO2S

Molecular Weight

314.20 g/mol

IUPAC Name

2-(4-bromophenyl)-3,5-dimethylthiazine 1,1-dioxide

InChI

InChI=1S/C12H12BrNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3

InChI Key

PDLIPEBOTDZSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.